5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
5,6-Dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzimidazole core with methyl and phenyl substituents, which can influence its chemical and biological properties.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets .
Mode of Action
The chemical reactivity of 5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with bacterial growth and reproduction .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole are attributed to its benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase
Cellular Effects
Benzimidazole derivatives are known to exhibit diverse biological activities, making them intriguing subjects for further study .
Molecular Mechanism
Benzimidazole derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.
Scientific Research Applications
5,6-Dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A natural benzimidazole derivative and a component of vitamin B12.
1-[(3-Methylphenyl)methyl]benzimidazole: A structurally similar compound with potential biological activities.
2-[(3-Methylphenyl)methyl]-1H-benzimidazole: Another related compound with similar chemical properties.
Uniqueness
5,6-Dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins, potentially leading to improved efficacy in biological applications.
Properties
IUPAC Name |
5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-5-4-6-15(7-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQBNPHXGFJXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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